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Compound of Interest

Compound Name:
5-(3-Bromophenyl)isoxazol-3-

amine

Cat. No.: B13537970 Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7]
5-(3-Bromophenyl)isoxazol-3-amine is a critical heterocyclic building block used frequently in

the synthesis of kinase inhibitors and immunomodulatory agents.[1] Its structural integrity relies

on the specific regiochemistry of the isoxazole ring (amine at position 3, aryl group at position

5) and the presence of the bromine handle for downstream cross-coupling reactions (e.g.,

Suzuki-Miyaura).

This guide provides a validated analytical framework for the identity, purity, and assay of this

compound. The protocols below are designed to differentiate it from its common regioisomer

(5-amino-3-aryl) and quantify potential synthetic impurities.
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Property Detail

IUPAC Name 5-(3-Bromophenyl)isoxazol-3-amine

CAS Number 1506846-84-9

Molecular Formula

C

H

BrN

O

Molecular Weight 239.07 g/mol

Monoisotopic Mass
237.97 (for

Br)

pKa (Calculated)
~2.0 (Weak base due to electron-withdrawing

aryl/isoxazole core)

Solubility
DMSO (High), Methanol (Moderate), Water

(Low)

Safety & Handling (MSDS Highlights)
Hazards: Acute toxicity (Oral), Skin irritation, Serious eye irritation.

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative

darkening of the amine.

Method 1: High-Performance Liquid
Chromatography (HPLC)[1]
Objective: To determine chemical purity and quantify the assay % against a reference standard.
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A C18 stationary phase is selected due to the hydrophobicity of the bromophenyl ring. An acidic

mobile phase (0.1% Formic Acid) is mandated not necessarily to protonate the amine (which

has a very low pKa), but to suppress silanol interactions on the column and sharpen the peak

of the isoxazole nitrogen.

Chromatographic Conditions
Parameter Setting

Instrument
Agilent 1290 Infinity II or equivalent

UHPLC/HPLC

Column
Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (or

equivalent)

Column Temp 40°C

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Injection Vol 5.0 µL

Detection UV at 254 nm (Primary), 220 nm (Secondary)

Gradient Program
Time (min) % Mobile Phase B Event

0.0 5 Equilibration

2.0 5 Isocratic Hold

12.0 95 Linear Gradient

15.0 95 Wash

15.1 5 Re-equilibration

20.0 5 End

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13537970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Suitability Criteria (SST)
Tailing Factor:

1.5

Theoretical Plates:

5000

Retention Time (RT): ~8.5 ± 0.5 min (varies by system dwell volume)

%RSD (n=5):

2.0% for peak area

Method 2: LC-MS Identification (Isotopic Signature)
[1]
Objective: Confirmation of molecular weight and bromine isotopic pattern.

Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Scan Range: 100 – 500

.

Cone Voltage: 30 V.

Data Interpretation
The presence of a bromine atom provides a distinct "twin peak" signature due to the natural

abundance of

Br (50.7%) and

Br (49.3%).
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Target Mass (M+H)

:

Peak A: 238.98 (

Br isotope)

Peak B: 240.98 (

Br isotope)

Acceptance Criteria: The mass spectrum must show two major peaks at

~239 and ~241 with an intensity ratio of approximately 1:1.

Method 3: Nuclear Magnetic Resonance (NMR)[5]
[10][11]
Objective: Structural elucidation and confirmation of regiochemistry (3-amine vs 5-amine).

Sample Preparation
Dissolve 10 mg of sample in 0.6 mL of DMSO-

. The amine protons are exchangeable; ensure the solvent is dry to visualize the NH

peak clearly.

H NMR Assignment (400 MHz, DMSO- )
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Logic

5.60 – 6.00 Broad Singlet 2H –NH
3-amino protons

are typically

broad.

6.65 Singlet 1H Isoxazole C4-H

Characteristic

sharp singlet for

5-substituted

isoxazole.[1]

7.45 Triplet 1H Phenyl C5'-H Meta-coupling.[1]

7.60 Doublet 1H Phenyl C6'-H
Ortho-coupling.

[1]

7.75 Doublet 1H Phenyl C4'-H

Ortho-coupling

(adjacent to Br).

[1]

8.00 Singlet 1H Phenyl C2'-H

Isolated proton

between

isoxazole and Br.

Note: Shifts are approximate. The key differentiator from the 5-amino isomer is the chemical

shift of the isoxazole C4-H, which typically appears upfield (approx 5.0-5.5 ppm) in 5-amino-3-

aryl isoxazoles, whereas in this 3-amino-5-aryl isomer, it is more deshielded (~6.5-6.8 ppm).

Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for characterizing the compound,

ensuring no step is skipped.
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Sample: 5-(3-Bromophenyl)
isoxazol-3-amine

Step 1: HPLC Purity
(C18, 0.1% FA, UV 254nm)

Purity > 95%?

Recrystallize
(EtOH/Water)

No

Step 2: LC-MS Identity
(ESI+, Isotope Pattern)

Yes

1:1 Ratio
(m/z 239:241)?

Step 3: 1H NMR
(DMSO-d6)

Yes

Reject / Re-synthesize

No (Wrong Halogen)

Isoxazole H4
@ ~6.6 ppm?

Release for Use

Yes No (Wrong Isomer)

Click to download full resolution via product page
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Caption: Analytical decision tree ensuring purity, identity (Br isotopes), and regiochemistry

(NMR shifts) before release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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